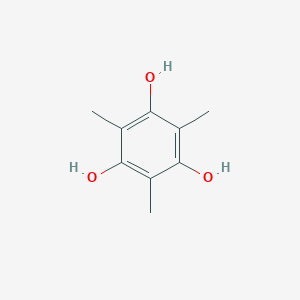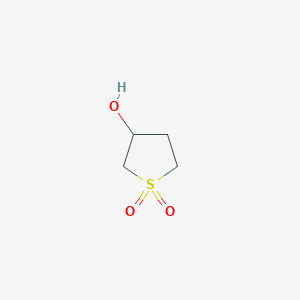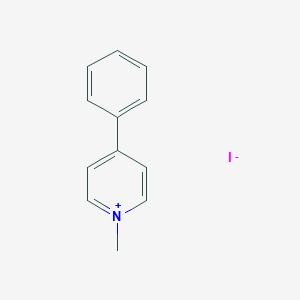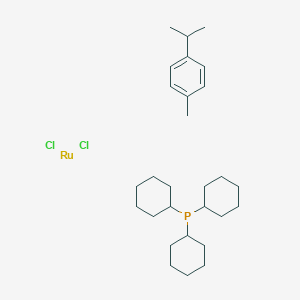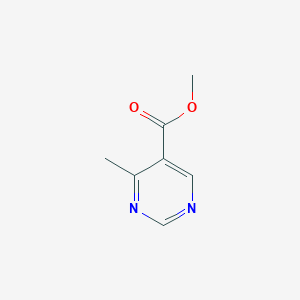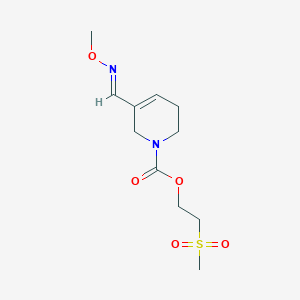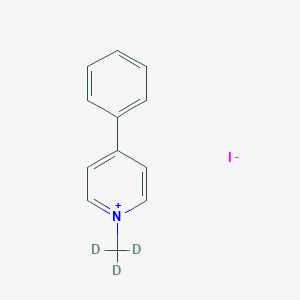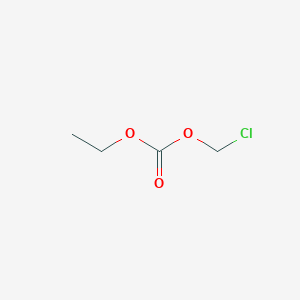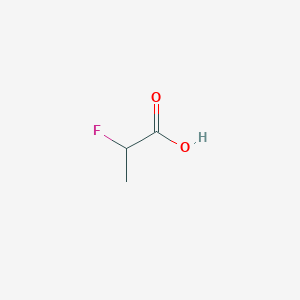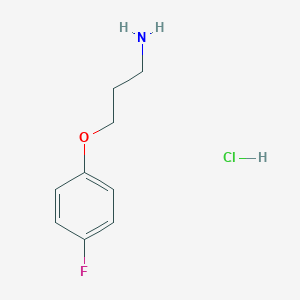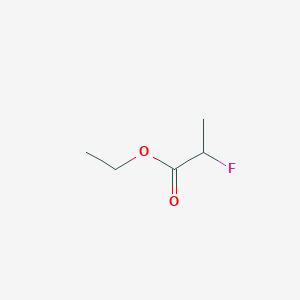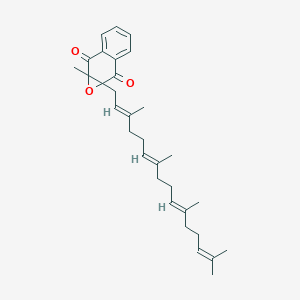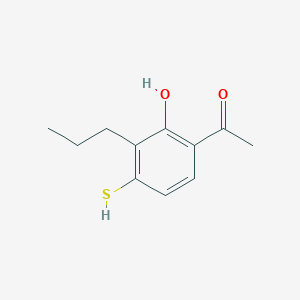
1-(2-Hydroxy-3-propyl-4-sulfanylphenyl)ethan-1-one
Vue d'ensemble
Description
1-(2-Hydroxy-3-propyl-4-sulfanylphenyl)ethan-1-one, also known as HPSE, is a small molecule inhibitor that has been shown to have potential therapeutic applications in various diseases. This compound has gained attention due to its ability to inhibit the enzymatic activity of heparanase, an endoglycosidase that cleaves heparan sulfate chains in the extracellular matrix, leading to the release of bioactive molecules that promote tumor growth, angiogenesis, and metastasis.
Mécanisme D'action
1-(2-Hydroxy-3-propyl-4-sulfanylphenyl)ethan-1-one inhibits the enzymatic activity of heparanase by binding to its active site, thereby preventing the cleavage of heparan sulfate chains in the extracellular matrix. This leads to the inhibition of the release of bioactive molecules that promote tumor growth, angiogenesis, and metastasis. Additionally, 1-(2-Hydroxy-3-propyl-4-sulfanylphenyl)ethan-1-one has been shown to have anti-inflammatory properties by reducing the release of pro-inflammatory cytokines and chemokines. Moreover, 1-(2-Hydroxy-3-propyl-4-sulfanylphenyl)ethan-1-one has been shown to inhibit viral infections by blocking the entry of viruses into cells.
Effets Biochimiques Et Physiologiques
1-(2-Hydroxy-3-propyl-4-sulfanylphenyl)ethan-1-one has been shown to have several biochemical and physiological effects. The inhibition of heparanase activity by 1-(2-Hydroxy-3-propyl-4-sulfanylphenyl)ethan-1-one has been shown to reduce tumor growth, angiogenesis, and metastasis in various cancer models. Additionally, 1-(2-Hydroxy-3-propyl-4-sulfanylphenyl)ethan-1-one has been shown to have anti-inflammatory properties by reducing the release of pro-inflammatory cytokines and chemokines. Moreover, 1-(2-Hydroxy-3-propyl-4-sulfanylphenyl)ethan-1-one has been shown to inhibit viral infections by blocking the entry of viruses into cells.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-(2-Hydroxy-3-propyl-4-sulfanylphenyl)ethan-1-one in lab experiments include its ability to selectively inhibit heparanase activity, its low toxicity, and its ability to inhibit the release of bioactive molecules that promote tumor growth, angiogenesis, and metastasis. However, the limitations of using 1-(2-Hydroxy-3-propyl-4-sulfanylphenyl)ethan-1-one in lab experiments include its low solubility in water, its low stability in solution, and the difficulty in synthesizing large quantities of pure 1-(2-Hydroxy-3-propyl-4-sulfanylphenyl)ethan-1-one.
Orientations Futures
There are several future directions for the research on 1-(2-Hydroxy-3-propyl-4-sulfanylphenyl)ethan-1-one. One direction is to develop more potent and selective inhibitors of heparanase activity that can be used in clinical trials for the treatment of cancer, inflammation, and viral infections. Another direction is to investigate the potential of 1-(2-Hydroxy-3-propyl-4-sulfanylphenyl)ethan-1-one as a drug delivery system for targeted therapy. Moreover, the development of imaging agents that can detect heparanase activity in vivo could provide a non-invasive tool for the diagnosis and monitoring of cancer and other diseases. Finally, the identification of novel signaling pathways that are regulated by heparanase could provide new targets for drug discovery.
Applications De Recherche Scientifique
1-(2-Hydroxy-3-propyl-4-sulfanylphenyl)ethan-1-one has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and viral infections. The inhibition of heparanase activity by 1-(2-Hydroxy-3-propyl-4-sulfanylphenyl)ethan-1-one has been shown to reduce tumor growth, angiogenesis, and metastasis in various cancer models. Additionally, 1-(2-Hydroxy-3-propyl-4-sulfanylphenyl)ethan-1-one has been shown to have anti-inflammatory properties by reducing the release of pro-inflammatory cytokines and chemokines. Moreover, 1-(2-Hydroxy-3-propyl-4-sulfanylphenyl)ethan-1-one has been shown to inhibit viral infections by blocking the entry of viruses into cells.
Propriétés
Numéro CAS |
74891-64-8 |
|---|---|
Nom du produit |
1-(2-Hydroxy-3-propyl-4-sulfanylphenyl)ethan-1-one |
Formule moléculaire |
C11H14O2S |
Poids moléculaire |
210.29 g/mol |
Nom IUPAC |
1-(2-hydroxy-3-propyl-4-sulfanylphenyl)ethanone |
InChI |
InChI=1S/C11H14O2S/c1-3-4-9-10(14)6-5-8(7(2)12)11(9)13/h5-6,13-14H,3-4H2,1-2H3 |
Clé InChI |
MTPPIDLUKJRAPM-UHFFFAOYSA-N |
SMILES |
CCCC1=C(C=CC(=C1O)C(=O)C)S |
SMILES canonique |
CCCC1=C(C=CC(=C1O)C(=O)C)S |
Synonymes |
2-Hydroxy-4-mercapto-3-propylacetophenone |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

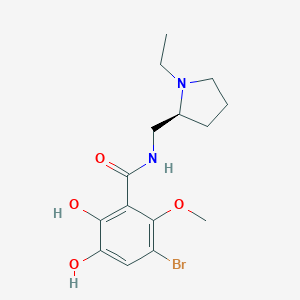
![Disodium;[[[(2R,3S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-oxidophosphoryl] hydrogen phosphate](/img/structure/B127112.png)
